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molecular formula C10H8F2O B8340459 4-(2,6-Difluorophenyl)-3-buten-2-one

4-(2,6-Difluorophenyl)-3-buten-2-one

Cat. No. B8340459
M. Wt: 182.17 g/mol
InChI Key: BLVPHVLDBNYNNO-UHFFFAOYSA-N
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Patent
US08754115B2

Procedure details

To a mixture of 4-(2,6-difluorophenyl)-3-buten-2-one (i.e. the product of Step A) (8.1 g, 44.5 mmol) in ethanol (50 mL) was added methylhydrazine (2.1 g, 49 mmol). After 24 h, the reaction mixture was concentrated under reduced pressure. To the resulting oil (10.1 g) was added 1,1,2,2-tetrachloroethane (65 mL) and manganese oxide (41.7 g, 480 mmol). The reaction mixture was heated at 140° C. for 20 minutes, and then cooled to room temperature and filtered through a pad of Celite® (diatomaceous earth) on a sintered glass frit funnel rinsing with dichloromethane (2×20 mL). The filtrate was concentrated under reduced pressure and the resulting material was purified by MPLC (10 to 50% gradient of ethyl acetate in hexanes as eluant) to provide the title compound as a light yellow solid (4.02 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
methylhydrazine
Quantity
2.1 g
Type
reactant
Reaction Step Two
[Compound]
Name
oil
Quantity
10.1 g
Type
reactant
Reaction Step Three
Quantity
65 mL
Type
reactant
Reaction Step Three
Quantity
41.7 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([F:8])[C:3]=1[CH:9]=[CH:10][C:11](=O)[CH3:12].[CH3:14][NH:15][NH2:16].ClC(Cl)C(Cl)Cl>C(O)C.[O-2].[Mn+2]>[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([F:8])[C:3]=1[C:9]1[N:15]([CH3:14])[N:16]=[C:11]([CH3:12])[CH:10]=1 |f:4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C(=CC=C1)F)C=CC(C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C(=CC=C1)F)C=CC(C)=O
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
methylhydrazine
Quantity
2.1 g
Type
reactant
Smiles
CNN
Step Three
Name
oil
Quantity
10.1 g
Type
reactant
Smiles
Name
Quantity
65 mL
Type
reactant
Smiles
ClC(C(Cl)Cl)Cl
Name
Quantity
41.7 g
Type
catalyst
Smiles
[O-2].[Mn+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated under reduced pressure
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered through a pad of Celite® (diatomaceous earth) on a sintered glass frit funnel
WASH
Type
WASH
Details
rinsing with dichloromethane (2×20 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting material was purified by MPLC (10 to 50% gradient of ethyl acetate in hexanes as eluant)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
FC1=C(C(=CC=C1)F)C1=CC(=NN1C)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.02 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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